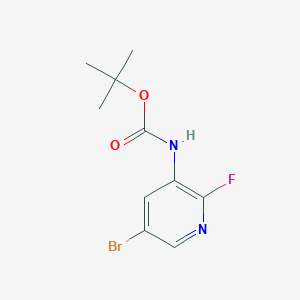![molecular formula C8H6F3NO B13049961 (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a fluorinated organic compound that belongs to the class of dihydrobenzofurans. This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 7 on the benzofuran ring, and an amine group at the 3-position. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting with a suitable precursor, such as a fluorinated phenol, the benzofuran ring is constructed through cyclization reactions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through nucleophilic substitution reactions, often using amine sources like ammonia or primary amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, ammonia
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Alkylated or acylated amines
Aplicaciones Científicas De Investigación
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain trifluoromethyl groups and are used in similar applications.
Pyrazole Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
α-Trifluoromethylstyrenes: Versatile intermediates for the synthesis of complex fluorinated compounds.
Uniqueness
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H6F3NO |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
(3S)-5,6,7-trifluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H6F3NO/c9-4-1-3-5(12)2-13-8(3)7(11)6(4)10/h1,5H,2,12H2/t5-/m1/s1 |
Clave InChI |
ONOKAHLUYBZPFQ-RXMQYKEDSA-N |
SMILES isomérico |
C1[C@H](C2=CC(=C(C(=C2O1)F)F)F)N |
SMILES canónico |
C1C(C2=CC(=C(C(=C2O1)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)





![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)


